Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a brominated pyridine ring and an oxadiazole moiety. This compound is classified under oxadiazoles, which are five-membered aromatic rings containing two nitrogen atoms and three carbon atoms. The presence of the bromine atom in the pyridine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
The synthesis of Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate typically involves cyclization reactions of appropriate precursors. A common synthetic route includes the reaction of 5-bromopyridine-3-carboxylic acid with ethyl chloroformate and hydrazine hydrate. This reaction is generally carried out under reflux conditions in solvents such as ethanol or acetonitrile to facilitate the formation of the oxadiazole ring.
The resulting product can be purified through crystallization or chromatography techniques to achieve the desired purity levels.
Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate has a molecular formula of and a molecular weight of approximately . The structure features:
Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired outcome and may involve varying temperatures, solvents, and catalysts to optimize yield and selectivity.
Upon interaction with specific molecular targets:
Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate is typically characterized by:
The compound exhibits:
The chemical stability of Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate under various conditions has been investigated, showing resilience against hydrolysis under neutral pH but sensitivity to strong acids or bases which may lead to degradation.
Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate has several scientific applications:
Heterocyclic compounds constitute >75% of FDA-approved drugs, with nitrogen-oxygen hybrids exhibiting exceptional bioactivity profiles. The strategic fusion of 1,2,4-oxadiazole and bromopyridine motifs creates synthetically versatile architectures that combine metabolic stability with targeted reactivity. Ethyl 3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate (CAS 850375-34-7, C₁₀H₈BrN₃O₃, MW 298.09) exemplifies this approach, featuring a crystalline solid with defined hydrogen bonding capacity (InChI: 1S/C10H8BrN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-3-7(11)5-12-4-6/h3-5H,2H2,1H3) [1] [2] [5]. Its molecular structure positions it as a dual-purpose scaffold: the ethyl ester enables prodrug derivatization, while the C-5 bromine facilitates cross-coupling diversification.
The 1,2,4-oxadiazole ring serves as a planar, aromatic bioisostere for ester and carboxamide functionalities, addressing metabolic liabilities while preserving target engagement. This bioisosteric equivalence arises from:
Table 1: Bioisosteric Equivalence of 1,2,4-Oxadiazole vs. Carboxylic Esters
Property | Ethyl Ester | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Bond Length (C=O/O-N) (Å) | 1.20 | 1.28–1.32 | Conformational mimicry |
Log P (Calculated) | 1.8 | 2.1–2.5 | Enhanced membrane permeation |
Hydrolytic Half-life (h) | <2 | >24 | Improved metabolic stability |
π-Orbital Energy (eV) | -10.3 | -10.1 | Electronic mimicry |
Recent studies highlight 1,2,4-oxadiazoles in multitarget Alzheimer's agents, where derivatives inhibit AChE (IC₅₀ 0.00098–0.07920 µM, 125× more potent than donepezil) while simultaneously suppressing MAO-B and oxidative stress [9]. The scaffold's geometric adaptability allows optimal positioning in enzyme active sites, exemplified by pleconaril (antiviral) and ataluren (DMD therapy) [3].
1,2,4-Oxadiazole chemistry originated in 1884 when Tiemann and Krüger observed azoxime formation from amidoximes and acyl chlorides—a low-yielding (<30%), thermally demanding process [3]. Modern syntheses leverage cyclodehydration strategies with key innovations:
Table 2: Evolution of 1,2,4-Oxadiazole Synthesis Methods
Era | Method | Conditions | Yield Range | Key Advancement |
---|---|---|---|---|
1884 (Tiemann) | Amidoxime + RCOCl | Solvent-free, melting | <30% | First synthetic route |
1990s | Amidoxime + esters | K₂CO₃, toluene, reflux | 50–95% | Avoids acyl chloride handling |
2000s | T3P®-activated acids | TEA, 80°C | 87–97% | Rapid, high-yielding |
2010s | Aqueous cyclization | H₂O, reflux | 35–93% | Green chemistry approach |
The ethyl 5-carboxylate moiety specifically enables prodrug strategies through esterase-triggered hydrolysis. Commercial availability of the title compound (250 mg/$131; 1 g/$294) underscores its utility as a building block [1].
3,5-Disubstituted pyridines—particularly 5-bromopyridin-3-yl derivatives—impart three critical pharmacological advantages:
Ru(II)-catalyzed reactions exploit bromopyridines as directing groups, enabling domino C–O/C–N/C–C bond formations to construct polyheterocyclic systems [10]. The bromine's role as a "transformable handle" is exemplified in Alzheimer's multifunctional agents where 5-bromopyridin-3-yl-oxadiazoles show enhanced AChE inhibition versus phenyl analogs (IC₅₀ 0.01 µM vs. 0.1 µM) due to tighter PAS (peripheral anionic site) binding [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1